5-(3-Chloro-5-methylphenyl)-2-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chloro-5-methylphenyl)-2-methylphenol, 95% (CMP 95%) is a chemical compound with a wide range of applications in the scientific research field. It is a synthetic phenol compound that is used in various laboratory experiments and has been studied for its potential in various biochemical and physiological processes.
Scientific Research Applications
CMP 95% is used in various scientific research applications, such as in the synthesis of other compounds, in the study of cell signaling pathways, in the study of enzyme inhibition, and in the study of drug metabolism. It is also used as a reagent in the synthesis of other compounds, such as 2-chloro-5-methylphenol and 3-chloro-2-methylphenol.
Mechanism of Action
The mechanism of action of CMP 95% is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450. It is also believed to interact with certain receptors, such as the serotonin receptor, and to affect cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMP 95% have not yet been fully studied. However, it is believed to affect the metabolism of certain drugs, such as opioids and benzodiazepines, and to affect the activity of certain enzymes, such as cytochrome P450. It is also believed to interact with certain receptors, such as the serotonin receptor.
Advantages and Limitations for Lab Experiments
The advantages of using CMP 95% in laboratory experiments include its low cost, its availability, and its stability. It is also relatively safe to handle, as it is not highly toxic. The main limitation of using CMP 95% in laboratory experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of CMP 95%. These include further research into its effects on cell signaling pathways, its effects on drug metabolism, and its effects on enzyme inhibition. Additionally, further research into its potential applications in medicine and pharmacology could be beneficial. Finally, further research into its solubility and stability could help to optimize its use in laboratory experiments.
Synthesis Methods
CMP 95% is synthesized by the reaction of a chloro-substituted benzene and a methyl-substituted phenol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid. The reaction is carried out at a temperature of around 80-100°C for about one hour. The reaction produces CMP 95% as the main product, along with some byproducts such as 2-chloro-5-methylphenol and 3-chloro-2-methylphenol.
properties
IUPAC Name |
5-(3-chloro-5-methylphenyl)-2-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-5-12(7-13(15)6-9)11-4-3-10(2)14(16)8-11/h3-8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJQAVGDKGWXNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC(=C2)C)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683860 |
Source
|
Record name | 3'-Chloro-4,5'-dimethyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261894-80-7 |
Source
|
Record name | 3'-Chloro-4,5'-dimethyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.